![molecular formula C6H9ClO B1600055 5-Hexenoyl chloride CAS No. 36394-07-7](/img/structure/B1600055.png)
5-Hexenoyl chloride
Overview
Description
5-Hexenoyl chloride (5-HC) is an organic compound, classified as a carboxylic acid derivative, that has a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science. 5-HC is a colorless liquid with a pungent odor and is soluble in most organic solvents. 5-HC is an important reagent in the synthesis of many other compounds, and its use has been extensively studied in the past few decades.
Scientific Research Applications
1. Cyclization Reactions
5-Hexenoyl chloride is utilized in various cyclization reactions. A study by Morella and Ward (1995) demonstrates its use in cyclizing hex-5-enylcarbamates with benzeneselenenyl chloride to form 2-phenylselenomethylpiperidine-1-carboxylates. This process involves silica or stannic chloride and leads to derivatives with potential applications in organic synthesis (Morella & Ward, 1995).
2. Synthesis and Labeling Reagents
This compound can be part of synthesizing and labeling reagents. Zhou, Guo, and Li (2013) describe a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry. Their work emphasizes the importance of such reagents in bioanalytical chemistry and metabolome studies (Zhou, Guo, & Li, 2013).
3. Electrophilic Intramolecular Cyclization
Vas’kevich et al. (2013) investigated the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, including those related to this compound. Their study contributes to understanding the mechanisms of cyclization reactions in organic chemistry, particularly in synthesizing complex organic molecules (Vas’kevich et al., 2013).
4. Oxidative Treatment of Wastewaters
Research by Baycan, Şengül, and Thomanetz (2005) explores the effects of chloride concentration and pH on UV oxidation systems. Their study suggests the potential of this compound in environmental chemistry, particularly in treating wastewaters through advanced oxidation processes (Baycan, Şengül, & Thomanetz, 2005).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used in various assays and measurements. Deacon (1994) discusses the measurement of 5-hydroxyindoleacetic acid in urine, highlighting the role of chemical derivatives in enhancing the sensitivity and specificity of biological assays (Deacon, 1994).
properties
IUPAC Name |
hex-5-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLWLCURZNADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450338 | |
Record name | 5-Hexenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36394-07-7 | |
Record name | 5-Hexenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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